2-(1H-pyrazol-1-yl)pyridine
Overview
Description
2-(1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C8H7N3 . It is a compound that has been used in various scientific research and studies .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of this compound with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a pyridine ring . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in Rh(III)-catalyzed C–H functionalization reactions with internal alkynes . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 35-40°C . It has a molecular weight of 145.16 .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of 2-(1H-pyrazol-1-yl)pyridine and related compounds are extensively studied, highlighting their preparation procedures, structures, magnetic properties, and biological and electrochemical activities. These compounds show significant versatility and potential in various branches of chemistry, including their role as ligands in complex compounds (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a closely related scaffold, has demonstrated its versatility in interacting with kinases through multiple binding modes, making it a recurrent motif in the design of kinase inhibitors. This scaffold binds typically to the hinge region of kinases and forms key interactions in the kinase pocket, providing potency and selectivity in kinase inhibition (Wenglowsky, 2013).
Spin Crossover Active Iron(II) Complexes
The synthesis and magnetic properties of iron(II) spin crossover active complexes of pyrazole-pyridine/pyrazine ligands are a subject of significant interest. The synthesis methods, crystallization techniques, and the impact of these factors on the spin crossover properties of these materials are crucial, as they can strongly affect the final product and its properties (Olguín & Brooker, 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those from pyridine, are notable for their versatility as synthetic intermediates and their biological importance. These compounds are significant in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad potential in advanced chemistry and drug development (Li et al., 2019).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, owing to their capability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials. These derivatives have a range of biological and medicinal applications and are suitable for being used as sensing probes (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)pyridine is the Rhodium (III) ion . This compound acts as a ligand, binding to the Rhodium (III) ion in a process known as C–H bond functionalization . The Rhodium (III) ion plays a crucial role in catalyzing this reaction .
Mode of Action
This compound interacts with its target, the Rhodium (III) ion, through a process known as C–H bond functionalization . This process is controlled by the solvent and leads to the synthesis of either C–H alkenylation products or indazole products . The choice between these two products is determined by the conditions of the reaction .
Biochemical Pathways
The biochemical pathway affected by this compound involves the functionalization of the C–H bond . This process leads to the divergent synthesis of either C–H alkenylation products or indazole products . These products can then participate in various biochemical reactions, contributing to the downstream effects of this compound.
Pharmacokinetics
The compound’s interaction with the rhodium (iii) ion suggests that it may have significant bioavailability .
Result of Action
The result of the action of this compound is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields . The specific molecular and cellular effects of these products depend on their subsequent interactions and reactions within the biochemical system.
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction, particularly the solvent used . The solvent controls the C–H bond functionalization, determining whether C–H alkenylation products or indazole products are synthesized . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction environment .
Safety and Hazards
Future Directions
The future directions for the use of 2-(1H-pyrazol-1-yl)pyridine could involve its use in the development of new synthetic methods and in the synthesis of complex molecules . Its use in Rh(III)-catalyzed C–H functionalization reactions suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPHXNBKRVYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415870 | |
Record name | 2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-11-2 | |
Record name | 2-(1H-Pyrazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Pyrazolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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